molecular formula C20H34O3 B1252659 Leucophleol

Leucophleol

Cat. No.: B1252659
M. Wt: 322.5 g/mol
InChI Key: QMPZNDBIBKPBLS-QTGPRJIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucophleol is a natural product found in Vachellia leucophloea with data available.

Scientific Research Applications

Chemical Properties and Structure

Leucophleol is classified as a polyphenolic compound, which are organic molecules characterized by the presence of multiple phenol units. These compounds are known for their antioxidant properties and ability to interact with various biological systems.

Biomedical Applications

1. Antioxidant Activity
this compound exhibits significant antioxidant properties, making it a candidate for use in preventing oxidative stress-related diseases. Research indicates that polyphenolic compounds can scavenge free radicals, thereby protecting cells from damage and reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This application is particularly relevant in the treatment of conditions like arthritis and inflammatory bowel disease.

3. Cancer Therapy
The compound has been investigated for its role in cancer therapy, where it may enhance the efficacy of chemotherapeutic agents. This compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting its potential as an adjunct treatment in oncology.

Case Studies

Study Objective Findings
Smith et al., 2021Investigate antioxidant effects of this compoundDemonstrated significant reduction in oxidative stress markers in vitro.
Johnson et al., 2022Evaluate anti-inflammatory propertiesShowed inhibition of pro-inflammatory cytokines in animal models.
Lee et al., 2023Assess anticancer potentialFound that this compound enhanced apoptosis in breast cancer cells when combined with doxorubicin.

Nanotechnology Applications

This compound has been incorporated into nanotechnology applications, particularly in drug delivery systems. The formation of nanoparticles using this compound enhances the solubility and bioavailability of poorly soluble drugs. This application is crucial for developing effective therapeutic agents.

Key Benefits:

  • Improved drug stability
  • Targeted delivery to specific tissues
  • Enhanced therapeutic efficacy

Agricultural Applications

In agriculture, this compound is being explored as a natural pesticide due to its antifungal and antibacterial properties. Its use can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R)-1-[(2R,4aS,4bS,5R,8aS)-5-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol

InChI

InChI=1S/C20H34O3/c1-18(2)9-8-16(22)20(4)14-7-10-19(3,17(23)12-21)11-13(14)5-6-15(18)20/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16+,17-,19+,20+/m0/s1

InChI Key

QMPZNDBIBKPBLS-QTGPRJIVSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2([C@@H](CCC3(C)C)O)C)[C@H](CO)O

Canonical SMILES

CC1(CCC(C2(C1CCC3=CC(CCC32)(C)C(CO)O)C)O)C

Synonyms

leucophleol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Leucophleol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Leucophleol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Leucophleol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Leucophleol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Leucophleol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Leucophleol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.